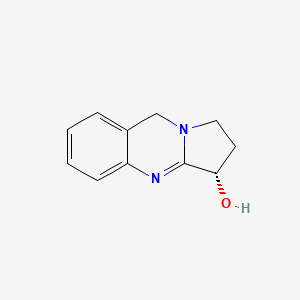

(-)-Vasicine

Beschreibung

RN given refers to (R)-isome

Eigenschaften

IUPAC Name |

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIICVSCAKJMMDJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC=CC=C3N=C2[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024261 | |

| Record name | (R)-1,2,3,9-Tetrahydropyrrolo(2,1-b)quinazolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6159-55-3 | |

| Record name | (-)-Vasicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6159-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1,2,3,9-Tetrahydropyrrolo(2,1-b)quinazolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vasicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VASICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C2ZBI733P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unraveling of (-)-Vasicine: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of (-)-vasicine's molecular architecture, providing a comprehensive overview of its structure elucidation and the pivotal revision of its stereochemistry. This document offers a consolidation of quantitative data, detailed experimental protocols for key analytical techniques, and logical workflows to facilitate a deeper understanding of this significant quinazoline alkaloid.

Physicochemical and Spectroscopic Data of this compound

The fundamental properties of this compound have been meticulously characterized through various analytical techniques. The data presented below represents a compilation from multiple studies to provide a comprehensive reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Melting Point | 210-212 °C | [2] |

| Optical Rotation | [α]ᴅ²⁰ -254° (c 1, CHCl₃) | [2] |

| IUPAC Name | (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | [1] |

Table 2: ¹H and ¹³C NMR Spectral Data of this compound in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 3.21 (m), 3.40 (m) | 47.44 |

| 2 | 2.10 (m), 2.35 (m) | 27.89 |

| 3 | 4.77 (t, J = 6.4 Hz) | 68.94 |

| 3a | - | 162.93 |

| 4a | - | 141.02 |

| 5 | 7.13 (m) | 122.50 |

| 6 | 7.13 (m) | 127.43 |

| 7 | 6.96 (m) | 123.26 |

| 8 | 6.84 (d, J = 7.2 Hz) | 124.83 |

| 8a | - | 119.84 |

| 9 | 4.56 (br s) | 47.44 |

Data compiled from multiple sources. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

The Journey of Structure Elucidation: A Logical Workflow

The determination of this compound's structure was a multi-step process involving classical chemical degradation and modern spectroscopic techniques. The absolute stereochemistry, however, remained a point of discussion for a considerable time, culminating in a significant revision.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments that defined the structure and stereochemistry of this compound.

Isolation of this compound from Adhatoda vasica

A general procedure for the extraction and isolation of this compound from the leaves of Adhatoda vasica is as follows:

Protocol:

-

Extraction: Dried and powdered leaves of Adhatoda vasica are subjected to Soxhlet extraction with ethanol for several hours.

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Acid-Base Wash: The residue is dissolved in 2% sulfuric acid, filtered, and the acidic solution is basified with ammonia. The liberated alkaloids are then extracted with chloroform.

-

Chromatography: The chloroform extract is concentrated and subjected to column chromatography over silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Crystallization: Fractions containing vasicine are pooled, concentrated, and the pure compound is obtained by crystallization from ethanol.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse program: Standard single-pulse (zg30).

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse program: Proton-decoupled (zgpg30).

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2 seconds.

-

-

2D NMR: COSY, HSQC, and HMBC experiments are performed using standard pulse programs to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

Stereochemical Determination

The absolute stereochemistry at the C3 position was a subject of revision. Initial studies on the hydrochloride salt suggested a 3R configuration. However, a later, more detailed analysis of the hydrobromide salt led to the correction to a 3S configuration.

3.3.1. Single-Crystal X-ray Diffraction (A Representative Protocol)

Protocol:

-

Crystal Growth: Single crystals of this compound hydrobromide are grown by slow evaporation of a solution in a suitable solvent system (e.g., ethanol-ether).

-

Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².

-

Determination of Absolute Configuration: The absolute configuration is determined by anomalous dispersion effects, typically by refining the Flack parameter, which should be close to zero for the correct enantiomer.

3.3.2. Mosher's Method for Stereochemical Confirmation

Mosher's method is a powerful NMR technique used to determine the absolute configuration of chiral alcohols. It involves the formation of diastereomeric esters with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Protocol:

-

Esterification: Two separate reactions are carried out. In one, this compound is reacted with (R)-(-)-MTPA chloride in the presence of a base (e.g., pyridine). In the other, this compound is reacted with (S)-(+)-MTPA chloride.

-

NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric MTPA esters.

-

Data Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage are compared between the two diastereomers (Δδ = δS - δR). For a (3S)-alcohol like this compound, the protons on one side of the C3 stereocenter will show positive Δδ values, while those on the other side will show negative Δδ values, allowing for the unambiguous assignment of the absolute configuration.

Conclusion

The elucidation of the structure and stereochemistry of this compound serves as a classic example of the evolution of chemical analysis. While initial spectroscopic and chemical studies correctly identified its planar structure and connectivity, the definitive assignment of its absolute configuration required the precision of single-crystal X-ray diffraction, leading to a crucial correction. The collective evidence from a range of analytical techniques has provided a solid foundation for the understanding of this important alkaloid, paving the way for its further investigation in medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (-)-Vasicine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources, extraction, purification, and biosynthesis of the quinazoline alkaloid (-)-vasicine. The information is tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound, also known as peganine, is predominantly found in two plant species: Adhatoda vasica (syn. Justicia adhatoda), belonging to the Acanthaceae family, and Peganum harmala of the Zygophyllaceae family.[1] The concentration of vasicine varies depending on the plant part, geographical location, and season of collection.

Adhatoda vasica, commonly known as Malabar nut, is a well-known medicinal plant in Ayurvedic and Unani systems of medicine. The leaves are the primary source of vasicine, with concentrations reported to be as high as 5.64 mg/mL in the leaf juice. Other studies have reported vasicine content to be around 0.7332% to 1.5% in the leaves.[2]

Peganum harmala, or Syrian rue, is another significant source of vasicine. The seeds and flowers of this plant contain a mixture of alkaloids, including vasicine. The total alkaloid content in the fruits and flowers has been reported to be 3.12% and 3.27%, respectively.[3]

The following table summarizes the quantitative data on the occurrence of vasicine in these primary plant sources.

| Plant Species | Plant Part | Method of Quantification | Vasicine Concentration | Reference |

| Adhatoda vasica | Leaf Juice | HPTLC | up to 5.64 mg/mL | |

| Adhatoda vasica | Leaves | HPTLC | 1.5% | [2] |

| Adhatoda vasica | Leaves | RP-HPLC | 0.7332% | [2] |

| Peganum harmala | Fruits | Not specified | 3.12% (total alkaloids) | [3] |

| Peganum harmala | Flowers | Not specified | 3.27% (total alkaloids) | [3] |

Biosynthesis of this compound

The biosynthesis of vasicine is a complex process that is understood to proceed via different pathways in Peganum harmala and Adhatoda vasica.

Biosynthesis in Peganum harmala

In Peganum harmala, the biosynthesis of vasicine is proposed to involve the precursors anthranilic acid and ornithine. Anthranilic acid forms the quinazoline ring system, while ornithine provides the pyrrolidine ring. The proposed pathway involves the decarboxylation of ornithine to putrescine by the enzyme ornithine decarboxylase. Putrescine is then converted to a pyrrolidinium cation, which undergoes a nucleophilic attack by the amino group of anthranilate, followed by amide formation to yield the vasicine skeleton.

Biosynthesis in Adhatoda vasica

The biosynthetic pathway of vasicine in Adhatoda vasica is believed to be different from that in Peganum harmala. While the exact pathway is not yet fully elucidated, studies suggest that anthranilate synthase is a key rate-limiting enzyme in the biosynthesis of pyrroloquinazoline alkaloids in this plant.[3] Transcriptome analyses of Adhatoda vasica may provide further insights into the specific genes and enzymes involved in this pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound.

Extraction and Purification of this compound from Adhatoda vasica

This protocol describes a common acid-base extraction method followed by chromatographic purification.

3.1.1. Materials and Reagents

-

Dried and powdered leaves of Adhatoda vasica

-

Methanol

-

5% Acetic acid

-

n-Hexane

-

Ammonia solution

-

Chloroform

-

Silica gel (230-400 mesh) for column chromatography

-

Solvents for column chromatography (e.g., chloroform-methanol gradient)

-

Preparative HPLC system with a C18 column

3.1.2. Extraction Procedure

-

Extract the dried, powdered leaves of Adhatoda vasica with methanol at 50°C.

-

Evaporate the methanol extract to dryness under reduced pressure.

-

Dissolve the dried extract in 5% acetic acid and filter.

-

Wash the acidic aqueous solution with n-hexane to remove non-polar impurities.

-

Make the aqueous layer alkaline (pH ~9) with ammonia solution.

-

Extract the alkaline solution with chloroform multiple times.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform to obtain the crude alkaloid extract.

3.1.3. Purification by Column Chromatography

-

Prepare a silica gel column (230-400 mesh) using a suitable solvent (e.g., chloroform).

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing vasicine.

-

Pool the vasicine-rich fractions and evaporate the solvent.

3.1.4. Final Purification by Preparative HPLC

-

Dissolve the partially purified vasicine fraction in the mobile phase.

-

Inject the solution into a preparative HPLC system equipped with a C18 column.

-

Elute with an isocratic mobile phase, such as 0.1% trifluoroacetic acid in water:acetonitrile (90:10), at an appropriate flow rate.

-

Collect the peak corresponding to vasicine and evaporate the solvent to obtain pure this compound.

Analytical Methods for Quantification

3.2.1. High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Mobile Phase: A mixture of chloroform, methanol, and ammonia (e.g., 13:1:0.2 v/v/v).

-

Sample Application: Apply standard solutions of vasicine and sample extracts as bands using an automated applicator.

-

Development: Develop the plate in a saturated twin-trough chamber.

-

Detection and Quantification: Scan the dried plates densitometrically at a wavelength of 289 nm.

3.2.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) in an isocratic or gradient elution mode. A common isocratic mobile phase is water:acetonitrile (90:10) with 0.1% TFA.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 280-298 nm.

-

Quantification: Based on the peak area of the sample compared to a standard calibration curve of pure vasicine.

Conclusion

This guide has provided a detailed overview of the natural sources and biosynthesis of this compound, along with comprehensive experimental protocols for its extraction, purification, and analysis. While significant progress has been made in understanding the distribution and chemistry of this important alkaloid, further research is required to fully elucidate the enzymatic machinery and regulatory networks governing its biosynthesis, particularly in Adhatoda vasica. Such knowledge will be invaluable for metabolic engineering approaches aimed at enhancing the production of vasicine for pharmaceutical applications.

References

(-)-Vasicine: A Comprehensive Pharmacological Profile and Traditional Medicine Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Vasicine, a quinazoline alkaloid predominantly isolated from the leaves of Adhatoda vasica, has been a cornerstone of traditional Ayurvedic and Unani medicine for centuries, primarily for its therapeutic effects on respiratory ailments. Modern pharmacological research has begun to validate these traditional uses, uncovering a wide array of biological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its traditional applications, and the underlying molecular mechanisms. We delve into its significant bronchodilatory, anti-inflammatory, antioxidant, and cardioprotective effects, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide elucidates the key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, through which vasicine exerts its therapeutic actions. This compilation of traditional knowledge and contemporary scientific evidence aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Traditional Uses

For centuries, this compound, primarily through the use of Adhatoda vasica leaves, has been a staple in traditional medicine systems, particularly in South Asia.[1]

-

Ayurveda and Unani Medicine: In these systems, it is highly regarded for its potent effects on the respiratory system. Decoctions, syrups, and infusions of the leaves are traditionally prescribed for a variety of respiratory conditions.[1]

-

Respiratory Ailments: Its most common traditional applications are for the treatment of cough, bronchitis, asthma, and other pulmonary conditions.[1] It is valued for its bronchodilatory, expectorant, and antitussive properties.[1]

-

Herbal Formulations: In Ayurvedic practices, it is often combined with other herbs like licorice (Glycyrrhiza glabra), holy basil (Ocimum sanctum), and long pepper (Piper longum) to enhance its efficacy in promoting respiratory health and boosting immunity.[1]

-

Other Traditional Uses: Beyond respiratory conditions, traditional remedies have also employed vasicine for fever, laryngitis, tonsillitis, sinus infections, and urinary tract infections.[1]

Pharmacological Profile

Scientific investigations into this compound have substantiated many of its traditional uses and revealed a broad spectrum of pharmacological activities.

Respiratory Effects

-

Bronchodilator Activity: this compound exhibits significant bronchodilatory effects, helping to relax and widen the airways.[2] This action is crucial for alleviating symptoms in conditions like asthma and bronchitis.[2] It has been compared to theophylline in its activity both in vitro and in vivo.[3] When combined with its related alkaloid, vasicinone, it shows pronounced bronchodilatory activity.[3][4]

-

Expectorant and Mucolytic Properties: The alkaloid is an effective expectorant, aiding in the loosening and expulsion of mucus from the respiratory tract, which helps to relieve congestion.[2] Its derivatives, bromhexine and ambroxol, are widely used as mucolytics.[5]

-

Antitussive Effect: this compound has demonstrated antitussive (cough-suppressing) properties, further supporting its traditional use in cough remedies.[6]

Anti-inflammatory and Antioxidant Activity

-

Anti-inflammatory Effects: this compound possesses anti-inflammatory properties, which contribute to its effectiveness in respiratory and other inflammatory conditions.[7][8] It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Antioxidant Properties: The compound exhibits antioxidant activity, helping to combat cellular damage caused by free radicals.[2][7] This antioxidant capacity may underlie some of its protective effects against various diseases.[2]

Cardioprotective Effects

-

Protection against Myocardial Infarction: Studies have shown that this compound has a protective effect against myocardial infarction in vivo. It helps in reducing myocardial necrosis and improving cardiac function.[9] This effect is mediated through the inhibition of oxidative stress, inflammation, and excessive autophagy, leading to the suppression of apoptosis.[9]

Other Pharmacological Activities

-

Uterine Stimulant Activity: this compound is reported to have a uterine stimulant effect, similar to oxytocin.[3][6] This property has led to its traditional use as an abortifacient, an action attributed to the release of prostaglandins.[6]

-

Antimicrobial Activity: The alkaloid has shown potential antimicrobial properties in vitro.[1] Vasicine acetate, a derivative, has demonstrated activity against various bacteria.[10][11]

-

Anticancer Potential: Preliminary studies suggest that this compound and its derivatives may possess anticancer effects. Vasicine acetate has shown cytotoxic activity against A549 lung adenocarcinoma cancer cells in vitro.[10][11]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological and toxicological profile of this compound and its derivatives.

| Pharmacological Activity | Test System | Parameter | Value | Reference |

| Antimicrobial (Vasicine Acetate) | M. luteus | MIC | 125 µg/mL | [10][11] |

| Antimicrobial (Vasicine Acetate) | E. aerogenes | MIC | 125 µg/mL | [10][11] |

| Antimicrobial (Vasicine Acetate) | S. epidermidis | MIC | 125 µg/mL | [10][11] |

| Antimicrobial (Vasicine Acetate) | P. aeruginosa | MIC | 125 µg/mL | [10][11] |

| Antioxidant (Vasicine Acetate) | Radical Scavenging | Max. Activity | 66.15% at 1000 µg/mL | [10][11] |

| Antioxidant | DPPH Assay | IC50 | 187 µg/ml | [7] |

| Pharmacokinetic & Toxicological Data | Test System | Parameter | Value | Reference |

| Acute Toxicity | Mouse | LD50 (Intraperitoneal) | 79 mg/kg | [12] |

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is crucial for cell survival, growth, and proliferation. This compound has been shown to activate this pathway, which is central to its cardioprotective effects.

-

Mechanism: In the context of myocardial infarction, vasicine upregulates the phosphorylation of PI3K and Akt.[9] This activation inhibits excessive autophagy and suppresses apoptosis by modulating the expression of Bcl-2 family proteins and caspase-3.[9]

References

- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 3. youtube.com [youtube.com]

- 4. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 6. inotiv.com [inotiv.com]

- 7. Mechanism of vasoselective action of mebudipine, a new calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Phosphodiesterase inhibition overcomes pulmonary vasomotor dysfunction in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of (-)-Vasicine including antimicrobial and anti-inflammatory effects

An In-depth Technical Guide on the Biological Activities of (-)-Vasicine: Antimicrobial and Anti-inflammatory Effects

Introduction

This compound, a quinazoline alkaloid extracted from the leaves of Adhatoda vasica (L.) Nees, is a well-documented bioactive compound with a long history of use in traditional Ayurvedic and Unani medicine.[1] Primarily known for its respiratory benefits, including bronchodilatory and expectorant properties, recent scientific investigations have unveiled a broader spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the antimicrobial and anti-inflammatory properties of this compound, targeting researchers, scientists, and professionals in drug development. The guide will delve into quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity of this compound

This compound has demonstrated notable activity against a range of pathogenic microorganisms. Its efficacy varies depending on the bacterial or fungal strain.

Quantitative Data for Antimicrobial Activity

The antimicrobial potential of vasicine and its derivatives has been quantified using standard microbiological assays. The data below summarizes the key findings from various studies.

| Compound | Microorganism | Test Method | Result | Reference |

| Vasicine | Staphylococcus aureus | Not Specified | Active | [2] |

| Vasicine | Staphylococcus epidermidis | Not Specified | Active | [2] |

| Vasicine | Klebsiella pneumoniae (ESBL-3967) | Not Specified | Active | [2] |

| Vasicine | Salmonella typhimurium | Agar Well Diffusion | 8 ± 1 mm zone of inhibition | [3] |

| Vasicine | Micrococcus luteus | Agar Well Diffusion | Moderately Active | [3] |

| Vasicine | Escherichia coli | Microdilution | MIC: 20 µg/mL | [1] |

| Vasicine | Candida albicans | Microdilution | MIC: >55 µg/mL | [1] |

| Vasicine Acetate | Enterobacter aerogenes | Disc Diffusion | 10 mm zone of inhibition | [2][4] |

| Vasicine Acetate | Staphylococcus epidermidis | Disc Diffusion | 10 mm zone of inhibition | [2][4] |

| Vasicine Acetate | Pseudomonas aeruginosa | Disc Diffusion | 10 mm zone of inhibition | [2][4] |

| Vasicine Acetate | Micrococcus luteus | Not Specified | MIC: 125 µg/mL | [2][4] |

| Vasicine Acetate | Enterobacter aerogenes | Not Specified | MIC: 125 µg/mL | [2][4] |

| Vasicine Acetate | Staphylococcus epidermidis | Not Specified | MIC: 125 µg/mL | [2][4] |

| Vasicine Acetate | Pseudomonas aeruginosa | Not Specified | MIC: 125 µg/mL | [2][4] |

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to assess the antimicrobial activity of plant extracts and isolated compounds.[3][5]

Objective: To determine the susceptibility of a microbial strain to this compound by measuring the zone of growth inhibition.

Materials:

-

This compound solution of known concentration

-

Test microorganism (e.g., S. typhimurium)

-

Nutrient agar plates

-

Sterile cork borer (4 mm diameter)

-

Positive control (e.g., Streptomycin, 2 mg/mL)

-

Negative control (e.g., Dimethylsulfoxide - DMSO)

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Agar Plates: 25 mL of sterilized nutrient agar medium is poured into sterile Petri plates and allowed to solidify.

-

Inoculation: The agar plates are seeded with the respective bacterial strain.

-

Well Creation: 4 mm holes are made in the agar plates using a sterile cork borer.[6]

-

Sample Addition: 50 µL of the this compound solution (e.g., 5 mg/mL) is added to the wells. The same volume of the positive and negative controls are added to separate wells on the same plate.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.

-

Analysis: The experiment is repeated three times, and the results are presented as mean ± standard deviation.[3]

Anti-inflammatory Effects of this compound

This compound exhibits significant anti-inflammatory properties, which have been validated through various in vitro and in vivo models. These effects are attributed to its ability to modulate key inflammatory mediators and signaling pathways.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been demonstrated by its ability to reduce inflammation and modulate the production of pro-inflammatory molecules.

| Model | Compound | Dosage | Effect | Reference |

| Carrageenan-induced paw edema (in vivo) | Vasicine | 20.0 mg/kg | 59.51% inhibition of edema at 6h | [1][7] |

| CFA-induced paw edema (in vivo) | Vasicinone | 10.0 mg/kg | 63.94% inhibition of edema at 4 days | [1][7] |

| Isoproterenol-induced myocardial infarction (in vivo) | Vasicine | 10 mg/kg | Significant reduction in TNF-α and IL-6 | [8][9] |

| LPS-stimulated RAW 264.7 macrophages (in vitro) | Alkaloid fraction of A. vasica (containing vasicine) | 10 µg | Significant decrease in TNF-α (to 1102 ± 1.02 pg/mL) and IL-6 (to 18 ± 0.87 ng/mL) | [10][11] |

| LPS-stimulated RAW 264.7 macrophages (in vitro) | Alkaloid fraction of A. vasica (containing vasicine) | Not specified | Inhibition of NO production, and downregulation of iNOS and COX-2 | [10][11] |

Experimental Protocols

1. In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[12]

Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

This compound

-

1% Carrageenan suspension in saline

-

Positive control (e.g., Indomethacin or Diclofenac)

-

Vehicle control

-

Plethysmometer

Procedure:

-

Animal Grouping: Animals are divided into groups (n=6-8 per group): vehicle control, positive control, and test compound groups at various doses.[12]

-

Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[12]

-

Induction of Edema: 0.1 mL of 1% carrageenan suspension is injected into the subplantar region of the right hind paw of each rat.[12]

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[12]

-

Calculation: The percentage inhibition of edema for each group is calculated and compared to the vehicle control group.[12]

2. In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in cultured macrophages.[12][13]

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6 quantification

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM.

-

Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Cells are stimulated with 1 µg/mL of LPS for 24 hours. A vehicle control (no compound) and a negative control (no LPS) are included.[13]

-

Sample Collection: The cell culture supernatant is collected after incubation.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess assay.[13]

-

Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.

MAPK Signaling Pathway:

The MAPK signaling pathway is a crucial regulator of inflammation.[12] Studies suggest that vasicine derivatives can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.[14][15] The dysregulation of this pathway is implicated in inflammatory conditions like psoriasis.[14] Vasicine derivatives have been shown to effectively inhibit critical enzymes within the MAPK cascade, which can downregulate the hyperactive signaling associated with inflammation.[14]

PI3K/Akt Signaling Pathway:

The PI3K/Akt signaling pathway is involved in cell survival and has been shown to be modulated by vasicine. In a study on myocardial infarction, vasicine was found to activate the phosphorylation of PI3K and Akt in a dose-dependent manner.[8][9] This activation helps in suppressing apoptosis and inflammation.[8] Furthermore, vasicine has been shown to downregulate the MAPK and PI3K/Akt/mTOR pathways to activate autophagy, which can inhibit the progression of atherosclerosis.[16]

Conclusion

This compound, a prominent alkaloid from Adhatoda vasica, demonstrates significant antimicrobial and anti-inflammatory activities. Its ability to inhibit the growth of various pathogenic microorganisms and to modulate key inflammatory pathways, such as MAPK and PI3K/Akt, underscores its therapeutic potential. The presented quantitative data and experimental protocols provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of vasicine, optimizing its derivatives for enhanced efficacy and safety, and conducting clinical trials to validate its use in treating microbial infections and inflammatory diseases.

References

- 1. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Antimicrobial, antioxidant, and cytotoxic properties of vasicine acetate synthesized from vasicine isolated from Adhatoda vasica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages [bi.tbzmed.ac.ir]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. scienmag.com [scienmag.com]

- 15. Vasicine derivatives as potent MAPK inhibitors for psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vasicine attenuates atherosclerosis via lipid regulation, inflammation inhibition, and autophagy activation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Review of (-)-Vasicine Research Literature: A Technical Guide for Scientists and Drug Development Professionals

Introduction: (-)-Vasicine, a quinazoline alkaloid naturally occurring in plants such as Adhatoda vasica, has been a subject of scientific scrutiny for its diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the existing research literature on this compound, focusing on its core pharmacological properties, underlying mechanisms of action, and the experimental methodologies used to elucidate them. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Pharmacological Activities of this compound

This compound exhibits a range of pharmacological effects, with the most prominent being its bronchodilatory, anti-inflammatory, acetylcholinesterase inhibitory, and uterine stimulant activities.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency of this compound in different biological assays.

| Pharmacological Activity | Assay | Test System | Parameter | Value | Reference |

| Acetylcholinesterase Inhibition | Enzymatic Assay | Purified Acetylcholinesterase | IC50 | 3.24 ± 0.08 µM | [1] |

| Ki | 11.24 µM | [2] | |||

| Anti-inflammatory Activity | Carrageenan-induced paw edema | Male Wistar albino rats | % Inhibition | 59.51% (at 20.0 mg/kg) | [3] |

| Antioxidant Activity | DPPH radical scavenging assay | in vitro | IC50 | 187 µg/ml | [4] |

Table 1: Summary of Quantitative Pharmacological Data for this compound

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the literature, providing a foundation for the replication and further investigation of this compound's activities.

Bronchodilator Activity: Isolated Guinea Pig Tracheal Strips

The bronchodilatory effect of this compound is typically evaluated using isolated guinea pig tracheal smooth muscle preparations.

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into rings, which are then opened to form strips.

-

Experimental Setup: The tracheal strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The tension of the strips is recorded using an isometric force transducer.

-

Protocol:

-

The tracheal strips are allowed to equilibrate under a resting tension of 1g for at least 60 minutes.

-

The viability of the tissue is confirmed by inducing a contraction with a standard agonist, typically histamine (1 µM) or carbachol (1 µM).

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxant effect of this compound is measured as the percentage reversal of the agonist-induced contraction.

-

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity of this compound is commonly assessed using the carrageenan-induced paw edema model in rats.

-

Animals: Male Wistar rats are used for the experiment.

-

Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats to induce localized inflammation and edema.

-

Treatment: this compound is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema by this compound is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of this compound on acetylcholinesterase is determined using a colorimetric method based on Ellman's reagent.

-

Reagents: Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, and purified acetylcholinesterase enzyme.

-

Protocol:

-

The reaction is typically carried out in a 96-well microplate.

-

A solution of this compound at various concentrations is pre-incubated with the AChE enzyme in a phosphate buffer (pH 8.0) for a specific period (e.g., 15 minutes) at 37°C.

-

The substrate, ATCI, is added to initiate the enzymatic reaction.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

The absorbance of the yellow product is measured spectrophotometrically at 412 nm.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve. The type of inhibition (e.g., competitive, non-competitive) can be determined by Lineweaver-Burk plot analysis.[2]

Uterine Stimulant Activity: Isolated Rat Uterus

The effect of this compound on uterine contractility is studied using isolated uterine horns from rats.

-

Tissue Preparation: Uterine horns are isolated from female Wistar rats, often pre-treated with estrogen to sensitize the tissue. The uterine strips are mounted in an organ bath containing De Jalon's solution at 32-35°C and aerated with a gas mixture.

-

Experimental Setup: The spontaneous contractions of the uterine strips are recorded isometrically using a force transducer.

-

Protocol:

-

The tissue is allowed to equilibrate for at least 30-60 minutes until regular spontaneous contractions are observed.

-

Cumulative concentrations of this compound are added to the organ bath.

-

The effects on the frequency and amplitude of uterine contractions are recorded.

-

In some protocols, the ability of this compound to potentiate contractions induced by other uterotonic agents like prostaglandins is also investigated.[4]

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory and Antioxidant Effects: PI3K/Akt/mTOR Pathway

Recent studies suggest that the anti-inflammatory and antioxidant properties of this compound are, at least in part, mediated through the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell survival, proliferation, and inflammation.

Caption: this compound's anti-inflammatory and antioxidant mechanism.

This compound is proposed to activate Phosphoinositide 3-kinase (PI3K), which in turn activates Protein Kinase B (Akt). Activated Akt can then phosphorylate and activate the mammalian target of rapamycin (mTOR). This cascade has two significant downstream effects. Firstly, Akt can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting NF-κB, this compound reduces the inflammatory response. Secondly, the activation of the PI3K/Akt/mTOR pathway is known to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help in scavenging reactive oxygen species (ROS) and mitigating oxidative stress.

Acetylcholinesterase Inhibition: Competitive Binding

This compound acts as a competitive inhibitor of acetylcholinesterase (AChE). This means that it binds to the active site of the enzyme, the same site where the neurotransmitter acetylcholine binds.

Caption: Competitive inhibition of AChE by this compound.

By occupying the active site, this compound prevents acetylcholine from being hydrolyzed into choline and acetate. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is the basis for its potential therapeutic use in conditions characterized by cholinergic deficits.

Uterine Stimulant Activity: Prostaglandin and Calcium Signaling

The uterine stimulant effect of this compound is believed to be mediated through the potentiation of prostaglandin-induced contractions and an increase in intracellular calcium levels.

Caption: Proposed mechanism of this compound's uterine stimulant activity.

This compound appears to enhance the sensitivity of the myometrium to prostaglandins. Prostaglandins bind to their receptors on uterine smooth muscle cells, which activates phospholipase C (PLC). PLC then generates inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores in the sarcoplasmic reticulum. Additionally, prostaglandin receptor activation can lead to the opening of L-type calcium channels, resulting in an influx of extracellular calcium. The combined effect is a significant increase in intracellular calcium concentration, which is the primary trigger for uterine muscle contraction.

Conclusion

This technical guide has provided an in-depth review of the research literature on this compound, summarizing its key pharmacological activities, detailing the experimental protocols used for their investigation, and illustrating the proposed signaling pathways through which it exerts its effects. The compiled quantitative data and detailed methodologies offer a valuable resource for scientists engaged in the study of natural products and the development of new therapeutic agents. The elucidated mechanisms of action, particularly the involvement of the PI3K/Akt/mTOR pathway, provide a strong basis for further research into the full therapeutic potential of this compound and its derivatives. Continued investigation is warranted to fully characterize its pharmacological profile and to explore its clinical applications.

References

- 1. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemjournal.com [biochemjournal.com]

- 3. Potent uterine activity of alkaloid vasicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potentiation of prostaglandin evoked contractions of isolated rat uterus by vasicine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrroloquinazoline Alkaloids from Adhatoda vasica: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemistry, pharmacology, and therapeutic potential of pyrroloquinazoline alkaloids derived from Adhatoda vasica. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and drug development efforts.

Introduction to Pyrroloquinazoline Alkaloids from Adhatoda vasica

Adhatoda vasica (L.) Nees, a member of the Acanthaceae family, is a well-regarded medicinal plant in traditional systems of medicine, particularly Ayurveda and Unani.[1] Its therapeutic applications, primarily for respiratory ailments, are attributed to a class of bioactive compounds known as pyrroloquinazoline alkaloids.[2][3] The most prominent of these alkaloids are vasicine and its auto-oxidation product, vasicinone.[4] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including bronchodilatory, antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8]

Quantitative Data on Pyrroloquinazoline Alkaloids and their Activities

The following tables summarize the quantitative data related to the extraction yields of major alkaloids from Adhatoda vasica and their bioactivities.

Table 1: Extraction Yields of Vasicine and Vasicinone from Adhatoda vasica

| Plant Part | Extraction Method | Solvent | Alkaloid | Yield (%) | Reference |

| Leaves | Successive Extraction | Methanol | Vasicine | 0.7332 | [2][9][10] |

| Leaves | Individual Solvent Extraction | 30% Aqueous Methanol | Vasicine | 0.1544 | [9] |

| Leaves | Individual Solvent Extraction | 30% Aqueous Methanol | Vasicinone | 0.0178 | [9] |

| Leaves | Microwave-Assisted Soxhlet | Not Specified | Total Extract | 40.28 | [3] |

| Leaves | Microwave-Assisted Extraction | Not Specified | Total Extract | 37.83 | [3] |

| Leaves | Soxhlet Extraction | 48.18% Ethanol | Total Extract | 22.07 | [11] |

Table 2: Antioxidant Activity of Vasicine

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 187 | [12][13] |

| DPPH Radical Scavenging | 18.2 | [6] |

| ABTS Scavenging | 11.5 | [6] |

| Ferric Reducing Power | 15 | [6] |

| Hydroxyl Radical Scavenging | 22 | [6] |

| Hydrogen Peroxide Assay | 27.8 | [6] |

Table 3: Anti-inflammatory Activity of Vasicine and Related Alkaloids

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |

| Vasicine | Proteinase Inhibitory Assay | 76 | [6] |

| Vasicine | BSA Method | 51.7 | [6][14] |

| Vasicine | Egg Albumin Method | 53.2 | [6][14] |

| Vasicine | Lipooxygenase Inhibition | 76 | [6] |

| Alkaloid Fraction | Hen's Egg Chorioallantoic Membrane | Potent at 50 µ g/pellet | [7] |

Table 4: Anticancer and Cytotoxic Activity of Vasicine and Vasicinone

| Compound | Cell Line | Activity | IC50 Value (µg/mL) | Reference |

| Vasicine | Lung Cancer Cells | Anticancer | 46.5 | [6] |

| Vasicine | Human Fibroblast Cells | Cytotoxic | 82.5 | [6] |

| Vasicinone | A549 Lung Carcinoma | Antiproliferative | 10, 30, 50, 70 µM (dose-dependent) | [15] |

| Vasicine Acetate | A549 Lung Adenocarcinoma | Cytotoxic | 2000 | [16] |

Table 5: Antidiabetic Activity of Vasicine

| Assay | IC50 Value (µg/mL) | Reference |

| α-Amylase Inhibition | 47.6 | [6][14] |

| α-Glucosidase Inhibition | 49.68 | [6][14] |

Table 6: Antimicrobial Activity of Adhatoda vasica Alkaloids and Extracts

| Compound/Extract | Microorganism | MIC Value (µg/mL) | Reference |

| Alkaloids | Escherichia coli | 7.12 | [8] |

| Alkaloids | Staphylococcus aureus | 17-21 mm (Zone of Inhibition) | [8] |

| Vasicine Acetate | Micrococcus luteus | 125 | [16] |

| Vasicine Acetate | Enterobacter aerogenes | 125 | [16] |

| Vasicine Acetate | Staphylococcus epidermidis | 125 | [16] |

| Vasicine Acetate | Pseudomonas aeruginosa | 125 | [16] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of pyrroloquinazoline alkaloids from Adhatoda vasica.

Extraction and Isolation of Vasicine (Modified Acid-Base Extraction)

This protocol is adapted from a method described for the efficient isolation of vasicine.[7]

Materials:

-

Dried and powdered leaves of Adhatoda vasica

-

Methanol

-

Chloroform

-

2% Sulfuric Acid (H₂SO₄)

-

Ammonia solution (NH₄OH)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography (60-120 mesh)

-

Glass column for chromatography

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Maceration: Soak the dried leaf powder in methanol at room temperature for 48 hours with occasional shaking.

-

Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Acid-Base Treatment:

-

Suspend the residue in 2% aqueous sulfuric acid.

-

Partition the acidic solution with chloroform to remove non-alkaloidal impurities. Discard the chloroform layer.

-

Basify the aqueous acidic layer to a pH of 9-10 with ammonia solution.

-

-

Alkaloid Extraction:

-

Extract the basified aqueous solution repeatedly with chloroform until the aqueous layer tests negative for alkaloids (using Dragendorff's reagent).

-

Pool the chloroform extracts and dry over anhydrous sodium sulfate.

-

-

Crude Alkaloid Isolation: Filter the dried chloroform extract and evaporate the solvent to obtain the crude alkaloid mixture.

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Load the crude alkaloid mixture onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing vasicine.

-

Combine the pure vasicine fractions and evaporate the solvent to yield crystalline vasicine.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated RP-HPLC method for the simultaneous quantification of vasicine and vasicinone.[9][10]

Instrumentation:

-

HPLC system with a PDA detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Standard reference compounds of vasicine and vasicinone

Chromatographic Conditions:

-

Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare stock solutions of vasicine and vasicinone standards in methanol. Prepare a series of working standard solutions by serial dilution to construct a calibration curve.

-

Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peaks of vasicine and vasicinone in the sample chromatogram by comparing their retention times with those of the standards. Quantify the alkaloids by using the calibration curves generated from the standard solutions.

Signaling Pathways and Experimental Workflows

The pharmacological effects of pyrroloquinazoline alkaloids are mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways and a typical experimental workflow.

PI3K/AKT/mTOR Signaling Pathway

Vasicine has been reported to alleviate oxidative stress and inflammation through the PI3K/AKT/mTOR signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and metabolism.

Caption: PI3K/AKT/mTOR signaling pathway modulated by vasicine.

General Workflow for Bioactivity Screening of Adhatoda vasica Alkaloids

This diagram outlines a typical experimental workflow for the extraction, isolation, and bioactivity screening of alkaloids from Adhatoda vasica.

Caption: Experimental workflow for alkaloid isolation and bioactivity screening.

Conclusion

The pyrroloquinazoline alkaloids from Adhatoda vasica, particularly vasicine and vasicinone, represent a promising source of lead compounds for the development of new therapeutics. Their well-documented pharmacological activities, coupled with a growing body of quantitative data, provide a solid foundation for further research. This technical guide serves as a comprehensive resource to facilitate the ongoing investigation and potential clinical application of these valuable natural products.

References

- 1. cjm.cikd.ca [cjm.cikd.ca]

- 2. [PDF] Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Vasicinone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. biochemjournal.com [biochemjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

- 15. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid (-)-Vasicine: A Cornerstone of Ayurvedic and Unani Medicine

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

(-)-Vasicine, a quinazoline alkaloid isolated from the leaves of Adhatoda vasica, has been a pivotal component of traditional Ayurvedic and Unani systems of medicine for centuries.[1][2] Revered for its potent therapeutic properties, this bioactive molecule has been traditionally employed for a spectrum of ailments, most notably respiratory disorders and as a uterine stimulant. Modern scientific investigation has not only validated many of these traditional uses but has also begun to unravel the intricate molecular mechanisms underpinning its pharmacological effects. This technical guide provides an in-depth analysis of the role of this compound in traditional medicine, supported by a comprehensive review of the available scientific literature. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative pharmacological data, and insights into its signaling pathways.

Pharmacological Activities and Traditional Uses

The primary traditional applications of this compound revolve around its profound effects on the respiratory and uterine systems. In Ayurveda and Unani medicine, preparations of Adhatoda vasica are extensively used to treat cough, bronchitis, asthma, and other respiratory ailments.[1][2] Concurrently, it has a long history of use as a uterotonic and abortifacient agent.[3][4] Scientific research has largely substantiated these traditional claims, attributing them to the bronchodilator, uterotonic, abortifacient, and antioxidant properties of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various preclinical studies on this compound, providing a comparative overview of its potency across different biological activities.

Table 1: Bronchodilator and Related Activities

| Activity | Model System | Agonist | IC50 / EC50 | Reference |

| Bronchodilator | Isolated guinea pig trachea | Histamine-induced contraction | EC50: 4.66 mg/ml (extract) | (Not specified in search results) |

| Bronchodilator | Isolated guinea pig trachea | Acetylcholine-induced contraction | EC50: 5.92 mg/ml (extract) | (Not specified in search results) |

| Anticholinesterase | In vitro | Acetylcholinesterase | IC50: 3.24 ± 0.08 μM | [5] |

| Anticholinesterase | In vitro | Butyrylcholinesterase | IC50: 0.10 ± 0.00 μM | [5] |

Table 2: Uterotonic and Abortifacient Activities

| Activity | Model System | Dosage/Concentration | Effect | Reference |

| Uterotonic | Isolated human myometrium | 2.5-10 µg/ml | Increased tone and/or amplitude of contractions | (Not specified in search results) |

| Abortifacient | Pregnant guinea pigs | 30 mg/kg | 50% abortion (late-stage pregnancy) | [3] |

| Abortifacient | Pregnant rats | 175 mg/kg (extract) | 100% abortion (after day 10 of insemination) | [3] |

Table 3: Antioxidant and Anti-inflammatory Activities

| Activity | Assay | IC50 Value | Reference |

| Antioxidant | DPPH radical scavenging | 212.3 ± 1.9 µM | (Not specified in search results) |

| Anti-inflammatory | Proteinase inhibitory | 76 µg/ml | (Not specified in search results) |

| Anti-inflammatory | BSA method | 51.7 µg/ml | (Not specified in search results) |

| Anti-inflammatory | Egg albumin method | 53.2 µg/ml | (Not specified in search results) |

| Anti-inflammatory | Lipooxygenase inhibition | 76 µg/ml | (Not specified in search results) |

Table 4: Other Bioactivities

| Activity | Assay/Model | IC50 Value | Reference |

| Antidiabetic | α-amylase inhibition | 47.6 µg/ml | (Not specified in search results) |

| Antidiabetic | α-glucosidase inhibition | 49.68 µg/ml | (Not specified in search results) |

| Antiviral | HIV-protease inhibition | 38.5 µg/ml | (Not specified in search results) |

| Anticancer | Lung cancer cells (A549) | 46.5 µg/ml | [6] |

| Anticancer | Human fibroblast cells | 82.5 µg/ml | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers seeking to investigate the pharmacological properties of this compound.

Extraction and Isolation of this compound from Adhatoda vasica

Objective: To extract and purify this compound from the dried leaves of Adhatoda vasica.

Protocol:

-

Defatting: 200 g of powdered leaves and roots of Adhatoda vasica are refluxed with 750 ml of petroleum ether at 60°C for 90 minutes to remove fatty components.

-

Methanolic Extraction: The defatted plant material is then refluxed with 800 ml of 75% methanol at 60°C for 4 hours.

-

Liquid-Liquid Extraction: The resulting methanolic extract (approximately 750 ml) is transferred to a separation funnel and extracted with 100 ml of water followed by three successive extractions with 200 ml of dichloromethane. The lower dichloromethane layers are collected.

-

Further Purification (Acid-Base Extraction): The combined dichloromethane extracts are subjected to a conventional acid-base extraction method for further purification.

-

Quantification: The purity and quantity of the isolated vasicine can be determined using High-Performance Liquid Chromatography (HPLC).

In Vitro Bronchodilator Activity Assay

Objective: To evaluate the relaxant effect of this compound on pre-contracted tracheal smooth muscle.

Model System: Isolated guinea pig tracheal chain.

Protocol:

-

Tissue Preparation: Male guinea pigs (400-700 g) are euthanized, and the tracheas are removed. Each trachea is cut into rings of 2-3 cartilaginous rings each. The rings are then sutured together to form a tracheal chain.

-

Organ Bath Setup: The tracheal chain is suspended in a 10 ml organ bath containing Krebs-Henseleit solution (composition in mM: NaCl 120, NaHCO₃ 25, MgSO₄ 0.5, KH₂PO₄ 1.2, KCl 4.72, CaCl₂ 2.5, and dextrose 11), maintained at 37°C and continuously aerated with carbogen (95% O₂ and 5% CO₂).

-

Contraction Induction: The tracheal chain is pre-contracted with a contractile agent such as histamine (10⁻⁵ M) or acetylcholine (10⁻⁵ M).

-

Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Measurement: The relaxation of the tracheal chain is recorded isotonically using a kymograph or isometrically using a force-displacement transducer. The percentage of relaxation is calculated relative to the maximum contraction induced by the agonist.

In Vitro Uterotonic Activity Assay

Objective: To assess the contractile effect of this compound on uterine smooth muscle.

Model System: Isolated rat or human uterine strips.

Protocol:

-

Tissue Preparation: Uterine horns are obtained from estrogen-primed female rats or from human biopsies. The tissue is placed in De Jalon's solution (composition in g/L: NaCl 9.0, KCl 0.42, CaCl₂ 0.06, NaHCO₃ 0.5, Glucose 0.5). A 2 cm strip of the myometrium is prepared.

-

Organ Bath Setup: The uterine strip is mounted in an organ bath containing De Jalon's solution at 32-35°C and aerated with carbogen. The tissue is allowed to equilibrate for at least 30-45 minutes.

-

Treatment: Cumulative concentrations of this compound (e.g., 2.5-10 µg/ml) are added to the bath.

-

Measurement: The contractile responses (amplitude and frequency of contractions) are recorded using an isotonic or isometric transducer. The effects are often compared to standard uterotonic agents like oxytocin or methylergometrine.

In Vivo Abortifacient Activity Assay

Objective: To determine the pregnancy-terminating effect of this compound in a whole animal model.

Model System: Pregnant rats or guinea pigs.

Protocol:

-

Animal Mating: Female rats or guinea pigs are cohabited with males, and the presence of a vaginal plug or sperm in a vaginal smear is considered day 1 of pregnancy.

-

Drug Administration:

-

Rats: A dose equivalent to 175 mg/kg of the starting dry material of Adhatoda vasica extract is administered orally from day 10 of gestation for a specified period.

-

Guinea Pigs: this compound (30 mg/kg) is administered during late-stage pregnancy.

-

-

Observation: The animals are monitored daily for signs of abortion (vaginal bleeding, expulsion of fetuses).

-

Laparotomy: On a predetermined day (e.g., day 13 for rats), the animals are euthanized, and a laparotomy is performed to examine the uterine horns for the number of viable fetuses, resorption sites, and corpora lutea.

-

Calculation: The percentage of abortifacient activity is calculated as the number of aborted animals divided by the total number of treated pregnant animals, multiplied by 100.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To measure the free radical scavenging capacity of this compound.

Protocol:

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: To 1.0 ml of the DPPH solution, 1.0 ml of this compound solution in methanol at different concentrations is added.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

Objective: To investigate the effect of this compound on the activation of the PI3K/Akt signaling pathway in respiratory epithelial cells.

Protocol:

-

Cell Culture and Treatment: Human lung epithelial cells (e.g., A549) are cultured to 70-80% confluency. The cells are then treated with various concentrations of this compound for a specified duration.

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Signaling Pathways and Molecular Mechanisms

Recent research has begun to elucidate the molecular signaling pathways through which this compound exerts its therapeutic effects. A key pathway implicated in its action is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and inflammation.

Studies suggest that this compound may modulate the PI3K/Akt pathway, which could contribute to its anti-inflammatory effects in the airways.[6] By potentially inhibiting the phosphorylation of key proteins in this cascade, this compound may suppress the downstream inflammatory responses that are characteristic of respiratory conditions like asthma. Further research is required to fully elucidate the precise molecular targets of this compound within this pathway in respiratory epithelial cells.

The uterotonic and abortifacient effects of this compound are thought to be mediated, at least in part, through the release of prostaglandins. Studies have shown that the uterotonic effect of vasicine is more pronounced in the presence of estrogens, which are known to enhance prostaglandin synthesis. Furthermore, the effects can be inhibited by prostaglandin synthetase inhibitors like indomethacin and aspirin.

Conclusion and Future Directions

This compound stands as a compelling example of a traditional medicine with scientifically validated therapeutic potential. Its established roles as a bronchodilator and uterotonic agent in Ayurvedic and Unani medicine have been supported by modern pharmacological studies. The elucidation of its molecular mechanisms, particularly its interaction with the PI3K/Akt signaling pathway, opens new avenues for targeted drug development.

For researchers and drug development professionals, this compound presents several opportunities. Further investigation into its precise molecular targets and downstream signaling effects in respiratory and uterine tissues could lead to the development of more potent and selective therapeutic agents. The detailed experimental protocols provided in this guide offer a framework for such investigations. Moreover, exploring its other reported bioactivities, such as its anticancer and antidiabetic properties, could broaden its therapeutic applications. As the demand for natural and effective pharmaceuticals continues to grow, the rich legacy of this compound in traditional medicine, coupled with rigorous scientific inquiry, holds significant promise for the future of drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vasicine, alkaloid of Adhatoda vasica, a promising uterotonic abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of (-)-Vasicine from Adhatoda vasica

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Vasicine, a quinazoline alkaloid, is the primary bioactive compound isolated from the leaves of Adhatoda vasica (Nees), a plant widely used in traditional Ayurvedic and Unani medicine.[1][2][3] It is known for its potent bronchodilatory, expectorant, and uterine stimulant properties, making it a compound of significant interest for therapeutic applications.[4][5] This document provides detailed protocols for the isolation and purification of this compound from Adhatoda vasica, along with quantitative data to guide researchers in achieving high purity and yield.

Physicochemical Properties of this compound